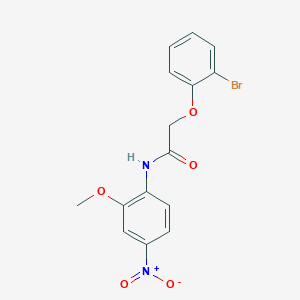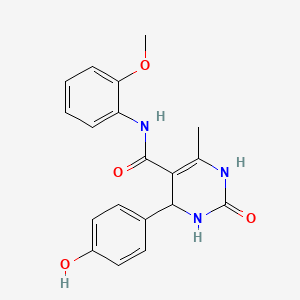![molecular formula C16H14Cl2N2O3S B4906504 N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B4906504.png)
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group, a nitrophenyl group, and a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the dichlorophenyl intermediate.
Synthesis of the Nitrobenzyl Sulfide: The nitrobenzyl chloride reacts with a thiol compound under basic conditions to form the nitrobenzyl sulfide.
Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the nitrobenzyl sulfide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Aplicaciones Científicas De Investigación
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitro group may participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the nitrophenyl and sulfanylacetamide moieties.
4-Nitrobenzyl Chloride: Contains the nitrophenyl group but lacks the dichlorophenyl and sulfanylacetamide moieties.
Thioacetamide: Contains the sulfanylacetamide moiety but lacks the dichlorophenyl and nitrophenyl groups.
Uniqueness
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-13-4-3-12(15(18)7-13)8-19-16(21)10-24-9-11-1-5-14(6-2-11)20(22)23/h1-7H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQPYLIINZHLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B4906426.png)
![(2Z)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B4906428.png)
![N-(2-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4906433.png)

![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B4906446.png)
![2-Ethoxyethyl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4906451.png)
![N-(1-ethyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B4906460.png)



![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methoxypropanamide](/img/structure/B4906492.png)
![6-methyl-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4906493.png)
![[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B4906510.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B4906512.png)
